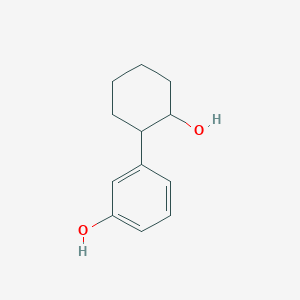
Phenol, 3-(2-hydroxycyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(2-hydroxycyclohexyl)- is an organic compound characterized by a phenol group attached to a cyclohexyl ring with a hydroxyl group at the second position. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 3-(2-hydroxycyclohexyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclohexanol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the hydroxylation of aromatic hydrocarbons using catalysts such as palladium or copper. These processes are designed to maximize yield and efficiency while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
Phenol, 3-(2-hydroxycyclohexyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 3-(2-hydroxycyclohexyl)- involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, has a simpler structure but shares similar chemical properties.
Hydroquinone: Another phenolic compound with two hydroxyl groups, known for its use in photographic development and as a reducing agent.
Resorcinol: A dihydroxybenzene derivative used in the production of resins and as a chemical intermediate.
Uniqueness
Phenol, 3-(2-hydroxycyclohexyl)- is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to simpler phenols. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
65193-15-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2-hydroxycyclohexyl)phenol |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-14H,1-2,6-7H2 |
InChI Key |
KZFKNEPEVTXXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


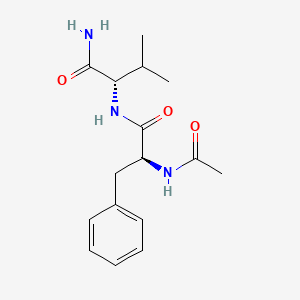
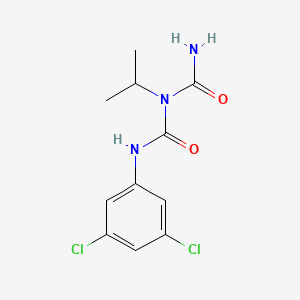
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

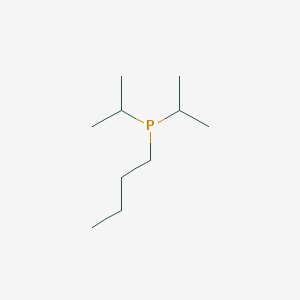
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
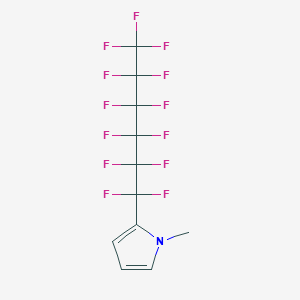
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
